molecular formula C11H16N6 B1473981 N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine CAS No. 1706447-57-5

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

Cat. No.: B1473981
CAS No.: 1706447-57-5
M. Wt: 232.29 g/mol
InChI Key: HQTCOHSPZTYUTI-UHFFFAOYSA-N
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Description

N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound, which includes both pyrazole and pyridazine rings, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine typically involves the reaction of 3,5-dimethylpyrazole with pyridazine derivatives under specific conditions. One common method includes the reaction of 3,5-dimethylpyrazole with 3-chloropyridazine in the presence of a base such as potassium carbonate in an anhydrous solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyrazolylpyridazine derivatives.

Mechanism of Action

The mechanism of action of N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The antibacterial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine stands out due to its unique combination of pyrazole and pyridazine rings, which confer a wide range of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry and drug development .

Properties

CAS No.

1706447-57-5

Molecular Formula

C11H16N6

Molecular Weight

232.29 g/mol

IUPAC Name

N'-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine

InChI

InChI=1S/C11H16N6/c1-8-7-9(2)17(16-8)11-4-3-10(14-15-11)13-6-5-12/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)

InChI Key

HQTCOHSPZTYUTI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NCCN)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NCCN)C

Origin of Product

United States

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